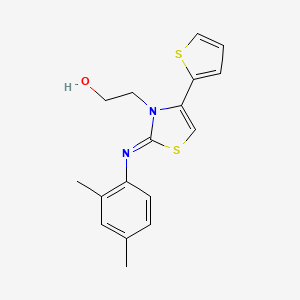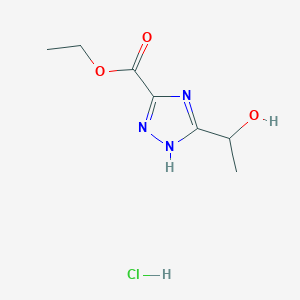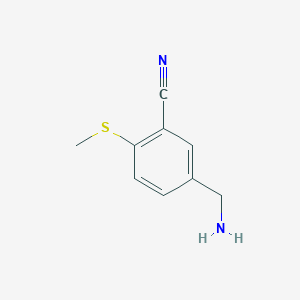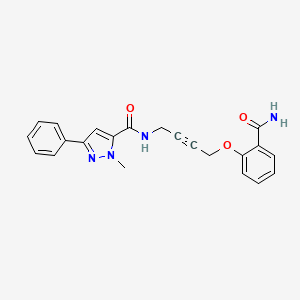![molecular formula C27H30N4O2 B2718456 7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine CAS No. 1226428-17-6](/img/structure/B2718456.png)
7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[2,1-b][1,3]benzothiazole is a class of organic compounds that contain a benzothiazole ring fused to an imidazole ring . The compound you mentioned also has additional functional groups attached to it, such as a chloro group, an ethylphenyl group, and a methoxyethyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, density, and solubility. These properties can often be predicted based on the compound’s structure, but without specific information, it’s hard to say what the properties of this compound might be .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research into imidazo[1,2-a]pyridines and imidazo[2,1-b][1,3]benzothiazoles reveals their potential in various biological applications. For instance, compounds synthesized as potential antiulcer agents demonstrated good cytoprotective properties, though they displayed no significant antisecretory activity in animal models. Such findings suggest a role in protecting gastric mucosa from damage without affecting gastric acid secretion (J. Starrett et al., 1989)[https://consensus.app/papers/synthesis-activity-3substituted-imidazo12apyridines-starrett/5a0bcf3e4da451edb27464d1bd0e2f45/?utm_source=chatgpt].
Anticancer and Radiosensitizing Properties
A study on imidazo[2,1-b][1,3]benzothiazole derivatives highlighted their effectiveness as radiosensitizers and anticarcinogenic compounds. These compounds showed considerable in vitro anticancer activity against human liver cancer and melanoma cell lines, pointing to their potential in cancer therapy (Krishnakishore Majalakere et al., 2020)[https://consensus.app/papers/studies-imidazo21b13benzothiazole-derivatives-majalakere/b475501766ca57708c09c3a934260356/?utm_source=chatgpt].
Molluscicidal and Antimicrobial Activities
Research on thiazolo[5,4-d]pyrimidines has demonstrated their molluscicidal properties, offering potential applications in controlling snails that are intermediate hosts for schistosomiasis. This indicates a role for related compounds in public health interventions against parasitic diseases (K. El-bayouki et al., 1988)[https://consensus.app/papers/thiazolo54dpyrimidines-molluscicidal-properties-elbayouki/20ad4828e60456549d9926ee4715d69c/?utm_source=chatgpt].
Pharmacological Evaluation
The pharmacological evaluation of 1H-imidazoles for their ligand activity on the estrogen receptor and as cytotoxic inhibitors of cyclooxygenase enzymes showcases their multifaceted potential in therapeutic applications, including cancer treatment (T. Wiglenda et al., 2005)[https://consensus.app/papers/synthesis-evaluation-1himidazoles-ligands-receptor-wiglenda/92296b3d9b405cdca10881707814673c/?utm_source=chatgpt].
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-4-33-23-9-10-25-24(15-23)26(21(16-28)17-29-25)31-13-11-20(12-14-31)27(32)30-22-7-5-19(6-8-22)18(2)3/h5-10,15,17-18,20H,4,11-14H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNLPAHRLIVOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Di(tert-butyloxycarbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B2718373.png)
![2-(7-allyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2718374.png)
![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2718375.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2718376.png)



![Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2718384.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2718389.png)

![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2718392.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)
![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)